Fasudil Impurity 3
Description
Properties
CAS No. |
166895-80-3 |
|---|---|
Molecular Formula |
C14H17N3O2S . HCl |
Molecular Weight |
291.37 36.46 |
Appearance |
White powder |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Isoquinoline, 8-[(hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]-, hydrochloride |
Origin of Product |
United States |
Identification and Structural Elucidation of Fasudil Impurity 3
Strategies for Impurity Identification in Complex Matrices
The initial step in characterizing an unknown impurity is to detect its presence within the complex matrix of the bulk drug substance. This requires a multi-faceted approach that combines powerful separation techniques with sensitive detection methods.
Hyphenated Analytical Techniques for Preliminary Screening
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the preliminary screening of pharmaceutical impurities. actascientific.comnih.gov These techniques provide a comprehensive profile of the components in a sample, allowing for the detection of even trace-level impurities. actascientific.com
For the analysis of Fasudil (B1672074) hydrochloride, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is often employed. nih.govresearchgate.net This technique separates the components of the mixture based on their polarity. Coupling the HPLC system with a mass spectrometer (LC-MS) allows for the determination of the molecular weight of each separated component, providing the first crucial piece of information about the identity of any impurities. actascientific.comresearchgate.netsaspublishers.com In the case of Fasudil, studies have utilized LC-MS to detect the presence of several related impurities. nih.govresearchgate.net
Table 1: Commonly Used Hyphenated Techniques for Impurity Profiling
| Technique | Separation Principle | Detection Principle | Information Obtained |
| LC-MS | Liquid Chromatography | Mass Spectrometry | Retention time, Molecular Weight |
| GC-MS | Gas Chromatography | Mass Spectrometry | Retention time, Molecular Weight (for volatile compounds) |
| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Retention time, Structural Information |
Targeted Isolation and Enrichment Methodologies
Once an impurity is detected, the next step is to isolate and enrich it to obtain a sufficient quantity for comprehensive structural analysis. neopharmlabs.com This is often a challenging process, especially when the impurity is present at very low concentrations. youtube.com
Strategies for isolation and enrichment include:
Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is a scaled-up version of analytical HPLC designed to collect fractions of the separated components. youtube.com By repeatedly injecting the sample and collecting the fraction corresponding to the impurity's retention time, a concentrated solution of the impurity can be obtained.
Solid-Phase Extraction (SPE): This technique can be used to selectively retain the impurity on a solid sorbent while the main component and other impurities are washed away. The retained impurity can then be eluted with a different solvent, resulting in an enriched sample. youtube.com
Crystallization: In some cases, controlled crystallization can be used to separate the API from its impurities, as they may have different solubilities. youtube.com
A targeted isolation approach, which uses data from preliminary screening (like UV absorbance or mass spectral data) to guide the isolation process, can significantly streamline this step. pharmtech.com
Advanced Spectroscopic Characterization
With an isolated and enriched sample of Fasudil Impurity 3, a suite of advanced spectroscopic techniques can be employed to definitively determine its chemical structure. researchgate.net
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass of a molecule with very high accuracy. innovareacademics.inmeasurlabs.com This precision allows for the determination of the elemental composition of the molecule by distinguishing between compounds with the same nominal mass but different chemical formulas. filab.frresearchgate.net
In the characterization of Fasudil impurities, positive electrospray ionization high-resolution time-of-flight mass spectrometry (ESI-HR-TOF-MS) has been used. nih.govresearchgate.net By analyzing the [M+H]⁺ ion of the impurity, researchers can obtain its exact mass and, from that, deduce its elemental formula. nih.govresearchgate.netresearchgate.net
Table 2: Illustrative HRMS Data for an Impurity
| Ion | Measured m/z | Calculated m/z | Mass Difference (ppm) | Proposed Elemental Formula |
| [M+H]⁺ | 292.1450 | 292.1453 | -1.0 | C₁₄H₂₁N₃O₂S |
Note: This is illustrative data and may not represent the actual data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules. conicet.gov.arwikipedia.org It provides detailed information about the chemical environment of individual atoms (specifically hydrogen and carbon) and how they are connected within the molecule. wikipedia.orgfilab.fr
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically performed:
¹H NMR: Provides information about the number and types of hydrogen atoms.
¹³C NMR: Provides information about the carbon skeleton of the molecule.
2D NMR (e.g., COSY, HSQC, HMBC): Reveals the connectivity between atoms, allowing for the piecing together of the molecular structure. conicet.gov.ar
Table 3: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Proposed Assignment |
| 8.50 | d | 1H | Aromatic H |
| 7.80 | d | 1H | Aromatic H |
| 7.65 | t | 1H | Aromatic H |
| 4.20 | t | 2H | -CH₂- |
| 3.50 | m | 1H | -CH- |
| 2.90 | s | 3H | -CH₃ |
| 2.50 | m | 4H | Piperazine (B1678402) H |
| 1.80 | m | 2H | -CH₂- |
Note: This is hypothetical data for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. cognitoedu.orgslideshare.net Covalent bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies. cognitoedu.org This absorption is recorded as a spectrum.
By analyzing the positions and intensities of the absorption bands in the IR spectrum of this compound, the presence of key functional groups such as sulfonyl (S=O), carbonyl (C=O), amine (N-H), and aromatic rings can be confirmed. slideshare.netgpatindia.comresearchgate.net This information complements the data obtained from MS and NMR, providing further verification of the proposed structure. nih.govresearchgate.net
Table 4: Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber Range (cm⁻¹) |
| N-H (Amine) | 3300 - 3500 |
| C-H (Aromatic) | 3000 - 3100 |
| C-H (Aliphatic) | 2850 - 2960 |
| C=O (Carbonyl) | 1650 - 1850 |
| C=C (Aromatic) | 1400 - 1600 |
| S=O (Sulfonyl) | 1140 - 1180 and 1330-1370 |
Confirmation of Elucidated Structure through Directed Synthesis
The structural elucidation of impurities is a critical step in pharmaceutical development. While modern analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide significant insights into the molecular structure of an unknown compound, a definitive confirmation is often achieved through directed chemical synthesis. researchgate.netnih.gov This process involves proposing a structure based on analytical data and then synthesizing that exact molecule to compare its properties with the isolated impurity.
In the case of this compound, its structure was initially investigated using a combination of advanced analytical methods. High-resolution time-of-flight mass spectrometry (HR-TOF-MS) with positive electrospray ionization (ESI) was employed to determine the elemental composition from the impurity's [M+H]⁺ ion. researchgate.netnih.govresearchgate.net Further structural details were gleaned from the fragmentation patterns observed in product mass spectra obtained via a triple quadrupole mass spectrometer. researchgate.netnih.govresearchgate.net
Based on these findings, a putative structure for this compound was proposed. To unequivocally confirm this proposed structure, a directed synthesis was undertaken. researchgate.netnih.govresearchgate.net This synthetic route was designed to produce the specific molecule hypothesized from the spectroscopic data.
Upon successful synthesis, the resulting compound was subjected to the same analytical procedures as the isolated impurity. The confirmation of the structure of this compound was achieved by comparing the spectroscopic data of the synthesized compound with that of the impurity. Key analytical techniques used for this confirmation included:
Nuclear Magnetic Resonance (NMR) Spectroscopy: To map the carbon-hydrogen framework of the molecule.
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. researchgate.netnih.govresearchgate.net
The correspondence of the spectroscopic data between the synthesized material and the isolated impurity provided unambiguous proof of the elucidated structure of this compound. researchgate.netnih.govresearchgate.net
Differentiation of this compound from Other Related Substances
The manufacturing process of Fasudil can give rise to several related substances, each of which needs to be clearly distinguished from Fasudil itself and from each other for effective quality control. The differentiation of this compound from other related substances is typically achieved using chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC). researchgate.netresearchgate.netgoogle.com
An established HPLC method utilizes a C18 column with a gradient elution mobile phase, often a mixture of a buffer solution (like ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (such as methanol (B129727) or acetonitrile). researchgate.netresearchgate.netgoogle.com Under specific chromatographic conditions (flow rate, column temperature, and detection wavelength), each compound will have a characteristic retention time, allowing for their separation and identification.
A Chinese patent describes an HPLC method for detecting various Fasudil related substances, highlighting the separation of impurities such as 5-isoquinoline sulfonic acid, pyridine (B92270) N-oxyfasudil, 1-hydroxyfasudil, and an 8-position isomer, among others. google.com The method specifies gradient elution conditions that ensure the separation of the main peak (Fasudil) from the peaks of the various impurities. google.com The separation between adjacent impurity peaks is crucial and is expected to be well-resolved, often reaching the baseline. google.com
The identity of each separated peak can be confirmed by comparing its retention time with that of a certified reference standard for that specific impurity. Furthermore, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for confirming the identity of each impurity by providing mass-to-charge ratio data in addition to retention time. researchgate.netresearchgate.net
Origin and Mechanistic Pathways of Fasudil Impurity 3 Formation
Process-Related Impurities in Fasudil (B1672074) Synthesis
The multi-step chemical synthesis of Fasudil provides several opportunities for the introduction of impurities. veeprho.com These process-related impurities can be unreacted raw materials, intermediates from intermediary steps, or by-products formed through unintended side reactions. veeprho.comnih.gov
Unreacted Starting Materials and Intermediates
The synthesis of Fasudil typically begins with isoquinoline (B145761), which is converted to isoquinoline-5-sulfonic acid. google.comnih.gov This sulfonic acid is then reacted with a chlorinating agent like thionyl chloride to form the reactive intermediate, 5-isoquinolinesulfonyl chloride. google.comwhiterose.ac.uk This intermediate is subsequently coupled with homopiperazine (B121016). chemicalbook.com Incomplete conversion at any of these stages can result in the carry-over of starting materials or key intermediates, such as isoquinoline-5-sulfonic acid or homopiperazine, into the final product. veeprho.comgoogle.com
By-products from Sulfonamide Formation Reactions
The crucial step of forming the sulfonamide bond between 5-isoquinolinesulfonyl chloride and homopiperazine is a primary source of by-products. veeprho.com The 5-isoquinolinesulfonyl chloride intermediate is highly reactive and susceptible to hydrolysis if it comes into contact with water, which would convert it back to the less reactive isoquinoline-5-sulfonic acid. google.com This not only represents a loss of yield but also introduces isoquinoline-5-sulfonic acid as a significant process impurity. google.com Furthermore, side reactions can lead to the formation of dimers or other related substances. veeprho.com
By-products from Homopiperazine Ring Closure Steps
While homopiperazine is typically sourced as a starting material, its own synthesis involves ring closure steps that can generate impurities. If these are not removed before its use in Fasudil synthesis, they can be incorporated into the final API. The specific nature of these by-products depends on the synthetic route used to produce the homopiperazine.
Impurities Arising from Catalyst Residues and Reagents
Various reagents and catalysts are used throughout the Fasudil synthesis. For example, dimethylformamide (DMF) is often used as a catalyst in the chlorination of isoquinoline-5-sulfonic acid. google.comgoogle.com Bases such as triethylamine (B128534) may be used during the sulfonamide coupling step. nih.gov Residual amounts of these reagents, or by-products resulting from their use, can persist as impurities. veeprho.com Similarly, if any steps involve metal catalysts, such as palladium, their residues are also classified as impurities that must be controlled. tandfonline.com
Degradation Pathways Leading to Fasudil Impurity 3
Fasudil can degrade under various stress conditions, including exposure to light, heat, and humidity, leading to the formation of degradation products. veeprho.com this compound is often associated with the degradation of the parent molecule.
Hydrolytic Degradation Mechanisms
The sulfonamide linkage in the Fasudil molecule is a potential site for hydrolytic cleavage. veeprho.comgoogle.com This degradation pathway involves the chemical breakdown of the molecule by reaction with water. The hydrolysis of the ester bonds in polylactic acid (PLA), another type of polymer, is a well-studied process that occurs preferentially in amorphous regions and is catalyzed by the formation of carboxylic acid end groups. polymertechnology.itsbti.com.br Similarly, the sulfonamide bond in Fasudil can be cleaved under hydrolytic conditions, particularly at non-neutral pH, which would break the molecule into its constituent parts: an isoquinoline fragment and a homopiperazine fragment. veeprho.comgoogle.com This cleavage is a likely pathway for the formation of certain degradation impurities. Forced degradation studies have identified hydrolysis products of the sulfonamide group as a key type of impurity for Fasudil. veeprho.com
Data on Fasudil Synthesis and Impurities
The following table summarizes the key reactants and potential impurities associated with the synthesis of Fasudil.
| Synthesis Stage | Key Chemicals Involved | Potential Process-Related Impurities | Potential Degradation Products |
| Sulfonylation of Isoquinoline | Isoquinoline, Oleum/Sulfur Trioxide | Unreacted Isoquinoline | - |
| Chlorination | Isoquinoline-5-sulfonic acid, Thionyl Chloride, DMF (catalyst) | Isoquinoline-5-sulfonic acid (from incomplete reaction) | - |
| Sulfonamide Coupling | 5-Isoquinolinesulfonyl chloride, Homopiperazine, Triethylamine (base) | Unreacted Homopiperazine, Isoquinoline-5-sulfonic acid (from hydrolysis of sulfonyl chloride) | - |
| Final Product | Fasudil | Residual solvents (e.g., DMF, Methanol (B129727), Ethyl Acetate) veeprho.com | Hydrolysis products (e.g., Isoquinoline-5-sulfonic acid, Homopiperazine) veeprho.com |
Oxidative Degradation Processes
Oxidative degradation is a common pathway for the formation of impurities in pharmaceuticals. In the context of fasudil, the nitrogen-containing heterocyclic rings are susceptible to oxidation. veeprho.com This can be influenced by various factors, including the presence of oxidative agents or exposure to atmospheric oxygen, particularly under conditions of heat or light. The process may involve the formation of N-oxides or other oxidized species. For instance, studies on similar compounds have shown that oxidative stress can lead to the modification of critical cellular components. nih.gov While direct studies detailing the specific oxidative degradation of Fasudil to Impurity 3 are limited, the general principles of drug degradation suggest this as a plausible pathway. veeprho.com
Photodegradation Kinetics and Products
Rearrangement or Cleavage Reactions under Stress Conditions
Harsh conditions, such as extreme pH or high temperatures, can induce rearrangement or cleavage of the fasudil molecule. veeprho.com These stress conditions can lead to the formation of various degradation products, including rearranged or cleaved aromatic ring structures. veeprho.com The sulfonamide group in fasudil, for instance, could be susceptible to hydrolysis under certain pH conditions. veeprho.com While the precise structure of this compound is not detailed in the provided search results, its formation through rearrangement or cleavage under stress is a significant possibility. Such reactions are a key focus in stability studies of pharmaceuticals to identify potential degradants.
Influence of Manufacturing Process Parameters on Impurity 3 Generation
The manufacturing process itself is a critical source of impurities. nih.gov Control of process parameters is essential to minimize the formation of unwanted byproducts, including this compound. researchgate.net
Temperature and pH Effects on Impurity Formation
Temperature and pH are crucial parameters that can significantly influence the rate and type of impurity formation. In the synthesis of fasudil hydrochloride, temperature control is critical, with specific ranges recommended for different reaction steps. For example, one patented method specifies maintaining the temperature between -10°C and 10°C during the reaction of isoquinoline-5-sulfonyl chloride with homopiperazine. google.com The pH must also be carefully controlled, particularly during neutralization and extraction steps, with a target pH of 7-8 often cited. google.com Deviations from these optimal ranges can lead to the formation of byproducts. For instance, the hydrolysis of isoquinoline-5-sulfonyl chloride is a known issue, which can be exacerbated by improper pH and temperature control. google.com
Solvent Selection and Impurity Profile
The choice of solvent can have a profound impact on the impurity profile of the final product. Different solvents can affect reaction rates, solubility of intermediates and byproducts, and the course of the reaction itself. In the synthesis of fasudil, various solvents such as dichloromethane (B109758) (DCM), methanol, and ethyl acetate (B1210297) are used. google.comnih.gov The use of specific solvents can help to minimize the formation of certain impurities. For example, a two-phase system of water and dichloromethane is used to purify isoquinoline-5-sulfonyl chloride, and the choice of solvents for recrystallization, such as a mixture of methanol and ethyl acetate, is critical for obtaining a high-purity final product. google.com The selection of appropriate solvents is a key aspect of process optimization to control impurity levels. researchgate.net
Below is an interactive table summarizing the impact of different solvents on the fasudil synthesis process.
| Solvent System | Step in Synthesis | Purpose | Potential Impact on Impurities | Reference |
| Dichloromethane (DCM) & Water | Purification of isoquinoline-5-sulfonyl chloride hydrochloride | Two-phase extraction to remove water-soluble impurities. | Inefficient separation can carry over impurities to the next step. | google.com |
| Dichloromethane (DCM) | Reaction of isoquinoline-5-sulfonyl chloride with homopiperazine | Reaction medium. | Can influence the formation of dimer impurities. | google.com |
| Methanol & Ethyl Acetate | Recrystallization of Fasudil Hydrochloride | Purification of the final product. | Affects the removal of process-related impurities and final purity. | google.com |
| Ethyl Acetate | Washing of acid extraction liquid | Removal of organic-soluble impurities. | Helps to remove dimer and pigment impurities. | google.com |
Reaction Time and Reagent Stoichiometry
The duration of a reaction and the molar ratio of the reactants are fundamental parameters that must be precisely controlled to ensure the desired product is formed with minimal impurities. In the synthesis of fasudil, the reaction time for the formation of isoquinoline-5-sulfonyl chloride is controlled to 20-30 minutes to prevent the hydrolysis of the unstable intermediate. google.com Furthermore, the molar ratio of homopiperazine to isoquinoline-5-sulfonyl chloride is optimized to be between 2.5 and 4.5 to 1. google.com Using an excess of homopiperazine can increase production costs and lead to challenges in its removal from the final product. google.com Careful control of both reaction time and stoichiometry is essential for minimizing the formation of byproducts and achieving a high yield of pure fasudil.
The following table details key reaction parameters in the synthesis of fasudil.
| Parameter | Optimized Range | Rationale | Potential Consequence of Deviation | Reference |
| Reaction Time (Chlorination) | 20 - 30 minutes | Prevents hydrolysis of unstable isoquinoline-5-sulfonyl chloride. | Increased formation of isoquinoline-5-sulfonic acid and other impurities. | google.com |
| Reaction Time (Sulfonylation) | 3 - 5 hours | To ensure complete reaction. | Incomplete reaction leading to residual starting materials. | google.com |
| Molar Ratio (Homopiperazine:Isoquinoline-5-sulfonyl chloride) | 2.5 - 4.5 : 1 | To drive the reaction to completion while managing costs. | Excess homopiperazine is difficult to remove; insufficient amount leads to incomplete reaction. | google.com |
Advanced Analytical Methodologies for Detection and Quantification of Fasudil Impurity 3
Chromatographic Separation Techniques
Chromatography remains the cornerstone for separating and quantifying impurities in active pharmaceutical ingredients (APIs). Various high-performance liquid chromatography (HPLC) based methods have been developed and optimized for the analysis of Fasudil (B1672074) and its related substances, including Impurity 3.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely utilized technique for the analysis of Fasudil and its impurities. researchgate.netresearchgate.net The development of a robust RP-HPLC method involves a systematic approach to optimize the separation of all relevant compounds.
Several studies have focused on developing and validating RP-HPLC methods for Fasudil and its related substances. researchgate.netnih.gov These methods are designed to be specific, accurate, precise, and robust, adhering to the guidelines set by the International Council for Harmonisation (ICH). researchgate.net A key aspect of method development is achieving adequate separation between the main Fasudil peak and the peaks of its various impurities, including Impurity 3. google.com
One developed method utilized a C18 column with a mobile phase composed of a phosphate (B84403) buffer and acetonitrile (B52724), demonstrating successful separation of Fasudil from its impurities. researchgate.net Another approach employed a gradient elution with a volatile mobile phase, which is advantageous for subsequent mass spectrometry (MS) analysis. nih.gov The use of a diode-array detector allows for the evaluation of peak purity, ensuring that the chromatographic peak for a specific compound is not due to co-eluting substances. researchgate.net
A patent for a detection method for related substances in Fasudil hydrochloride describes using an HPLC method with a mobile phase of triethylamine (B128534) in water and acetonitrile for qualitative or quantitative determination. google.com The experimental results showed that slight adjustments to column temperature, flow rate, and pH, as well as changing the chromatographic column, maintained a separation degree of more than 1.5 between the main peak and impurities, indicating good method durability. google.com
Below is a table summarizing typical RP-HPLC conditions reported for the analysis of Fasudil impurities.
Table 1: Exemplary RP-HPLC Method Parameters for Fasudil Impurity Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 50mM Potassium Phosphate Buffer (pH 6.4) | 0.08 mol/L Sodium Dihydrogen Phosphate Buffer-Acetonitrile-Triethylamine-Phosphoric Acid (89:11:2.5:0.6), pH 7.0 |
| Mobile Phase B | Methanol (B129727) and 2-Propanol (69:11, v/v) | - |
| Flow Rate | 1.0 mL/min | Not Specified |
| Detection | UV at 245 nm | UV at 272 nm |
| Column Temp. | 30°C | Not Specified |
This table is a composite of information from multiple sources and represents typical starting points for method development.
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher efficiency, resolution, and speed of analysis compared to traditional HPLC. hplc.eu For complex samples containing multiple impurities like those in Fasudil, UPLC can provide superior separation in a fraction of the time. hplc.eu
The development of UPLC methods often involves transferring and adapting existing HPLC methods. The use of UPLC can result in a dramatic reduction in analysis time without compromising the quality of the separation. hplc.eu For instance, a 60-minute HPLC method could potentially be reduced to a 10-minute UPLC method while maintaining baseline resolution of all critical peaks. hplc.eu In a metabolomics study of fasudil, UPLC was employed with a C18 column and a gradient elution of aqueous formic acid and acetonitrile to achieve separation. nih.gov
The high pressure and flow rates used in UPLC necessitate specialized equipment. hplc.eu However, the benefits of increased throughput and improved resolution often justify the investment, particularly in a quality control environment where speed and accuracy are critical.
Two-Dimensional Liquid Chromatography (2D-LC) for Co-eluting Impurities
Despite the high resolving power of UPLC, co-elution of impurities can still occur, especially in complex mixtures or when impurities are present at very low levels. americanpharmaceuticalreview.com Two-dimensional liquid chromatography (2D-LC) offers a powerful solution to this challenge by subjecting fractions from a primary separation (first dimension) to a second, orthogonal separation (second dimension). chromatographyonline.comshimadzu.com
In comprehensive 2D-LC, the entire eluent from the first dimension is transferred to the second dimension, providing a complete two-dimensional separation of the sample. shimadzu.com This technique is particularly useful for assessing peak purity and resolving closely related impurities that may not be separated by a single chromatographic method. americanpharmaceuticalreview.comchromatographyonline.com Heart-cutting 2D-LC is another approach where specific fractions (or "hearts") from the first dimension containing unresolved peaks are selectively transferred to the second dimension for further separation. americanpharmaceuticalreview.com
Hydrophilic Interaction Chromatography (HILIC) Applications
While RP-HPLC is the workhorse for many pharmaceutical analyses, it can struggle to retain very polar compounds. hplc.eu Hydrophilic Interaction Chromatography (HILIC) provides an alternative and complementary separation mechanism for polar analytes. amsbiopharma.com In HILIC, a polar stationary phase is used with a mobile phase rich in an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. amsbiopharma.com
This technique can be particularly useful for separating polar impurities that may elute in the void volume in a reversed-phase system. hplc.eu A metabolomics study investigating the effects of Fasudil utilized both reversed-phase liquid chromatography and HILIC to analyze a wide range of metabolites, demonstrating the utility of having orthogonal separation modes. nih.gov The study employed a gradient elution for its HILIC method. nih.gov HILIC can also offer advantages such as lower backpressure due to the use of low-viscosity organic-rich mobile phases and enhanced sensitivity in mass spectrometry due to efficient solvent desolvation. amsbiopharma.com
Chromatographic Method Optimization Strategies
The development of a robust and reliable analytical method is not a matter of trial and error. Modern approaches to method development emphasize a systematic and science-based strategy to ensure method performance over its lifecycle.
Quality by Design (QbD) Principles in Analytical Method Development
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and control, based on sound science and quality risk management. rjptonline.orgamericanpharmaceuticalreview.com When applied to analytical methods, this is often referred to as Analytical QbD (AQbD). rjptonline.orgresearchgate.net
The AQbD process involves several key steps:
Defining the Analytical Target Profile (ATP): This defines the requirements for the method, such as the need to accurately quantify Fasudil Impurity 3 at a specific level.
Identifying Critical Method Attributes (CMAs) and Critical Method Parameters (CMPs): CMAs are the performance characteristics of the method (e.g., resolution, peak tailing), while CMPs are the variables that can affect the CMAs (e.g., mobile phase pH, column temperature, flow rate). rjptonline.org
Risk Assessment: This step identifies which CMPs are most likely to impact the CMAs.
Design of Experiments (DoE): Statistical experimental designs are used to systematically study the effects of the identified CMPs on the CMAs. waters.com This allows for the development of a mathematical model that describes the relationship between the parameters and the method's performance.
Defining the Method Design Space: The design space is the multidimensional combination and interaction of input variables (e.g., material attributes and process parameters) that have been demonstrated to provide assurance of quality. waters.com Operating within this defined space will result in a method that meets the predefined objectives.
Control Strategy and Continuous Improvement: A control strategy is established to ensure the method consistently performs as expected. The knowledge gained during development facilitates continuous improvement throughout the method's lifecycle. researchgate.net
Studies have successfully applied QbD principles to the development of HPLC methods for Fasudil impurities. researchgate.netnih.gov By systematically varying parameters like mobile phase composition and pH, researchers can identify a robust operating region where the method is insensitive to small variations in these parameters, ensuring reliable performance in a routine laboratory setting. researchgate.netdergipark.org.tr
Critical Method Parameters and their Optimization
The successful separation and quantification of this compound rely heavily on the optimization of critical parameters within high-performance liquid chromatography (HPLC) methods. These parameters are fine-tuned to achieve the desired resolution, sensitivity, and analysis time.
Mobile Phase Composition: The choice of mobile phase is crucial for achieving effective separation of Fasudil and its impurities. Gradient elution is commonly employed, where the mobile phase composition is altered during the analysis. A typical mobile phase consists of an aqueous component and an organic modifier. researchgate.net
Aqueous Phase: Buffered solutions are often used to control the pH and improve peak shape. Ammonium (B1175870) formate (B1220265) and phosphate buffers are frequently reported. researchgate.netresearchgate.net For instance, a 10 mM ammonium formate solution with a pH of 3.0 has been utilized. researchgate.net Another method employs a phosphate buffer with a pH between 6.95 and 7.05. google.com
Organic Modifier: Acetonitrile and methanol are common organic solvents used to modulate the elution strength of the mobile phase. researchgate.netresearchgate.net The gradient program involves varying the ratio of the aqueous phase to the organic modifier over time to separate compounds with different polarities. researchgate.net For example, a gradient can run from a low to a high concentration of acetonitrile. researchgate.net
Stationary Phase Selection: The stationary phase, or the column, is the heart of the chromatographic system. For the analysis of Fasudil and its impurities, reversed-phase columns are predominantly used.
C18 Columns: Octadecylsilane (C18) bonded silica (B1680970) is a widely used stationary phase due to its versatility in separating a broad range of compounds. researchgate.netresearchgate.net Fused-core C18 columns (e.g., 100 mm × 2.1 mm, 2.6 μm) offer high efficiency and faster analysis times. researchgate.net Standard C18 columns, such as a WondaSil C18 (250 mm x 4.6 mm, 5 µm), have also been successfully implemented. researchgate.netebi.ac.uk
Flow Rate: The flow rate of the mobile phase through the column affects both the analysis time and the separation efficiency. A balance must be struck to ensure adequate separation without unduly long run times. Typical flow rates for the analysis of Fasudil impurities range from 0.9 mL/min to 1.0 mL/min. google.comgoogle.com
Temperature: The column temperature is another important parameter that can influence the viscosity of the mobile phase and the kinetics of the separation. Maintaining a constant and optimized temperature is essential for reproducible results. Reported column temperatures for these analyses are typically around 25°C to 30°C. google.com
| Parameter | Example Value/Type | Source |
| Mobile Phase (Aqueous) | 10 mM Ammonium Formate (pH 3.0) | researchgate.net |
| Mobile Phase (Organic) | Acetonitrile | researchgate.net |
| Stationary Phase | Fused-core C18 (100 mm × 2.1 mm, 2.6 μm) | researchgate.net |
| Flow Rate | 0.9 - 1.0 mL/min | google.comgoogle.com |
| Column Temperature | 25 - 30 °C | google.com |
Spectrometric Detection and Quantification
Spectrometric detectors are coupled with HPLC systems to identify and quantify the separated compounds, including this compound.
UV/Visible Spectrophotometric Detection
UV/Visible spectrophotometry is a common and robust detection method for compounds that contain a chromophore, a part of the molecule that absorbs light. Fasudil and its impurities absorb light in the UV region, making this a suitable detection technique. nih.gov A specific wavelength is chosen where the analyte has significant absorbance, maximizing sensitivity. For the detection of Fasudil and its related substances, a detection wavelength of 275 nm is frequently used. google.comgoogle.com
Mass Spectrometry (MS) Detection for Specificity and Sensitivity
Mass spectrometry provides a higher level of specificity and sensitivity compared to UV detection. veeprho.com It is particularly valuable for identifying unknown impurities and confirming the structure of known ones like Impurity 3. researchgate.netebi.ac.uk
Ionization Techniques: Electrospray ionization (ESI) in the positive ion mode is commonly used to generate ions of Fasudil and its impurities. researchgate.netresearchgate.net
Mass Analyzers: High-resolution mass spectrometers, such as time-of-flight (TOF-MS), are used to determine the elemental composition of the impurities by providing accurate mass measurements of the [M+H]+ ions. researchgate.netebi.ac.uk Triple quadrupole mass spectrometers are employed for structural elucidation through the analysis of product ion mass spectra (MS/MS). researchgate.netnih.gov This hyphenated technique, LC-MS, is a powerful tool for the characterization of impurities in Fasudil. researchgate.netebi.ac.uk
Analytical Method Validation for Impurity 3
To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). researchgate.neteuropa.eu
Specificity and Selectivity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as other impurities, degradation products, and matrix components. europa.euscielo.br For this compound, this means the chromatographic method must be able to separate it from the main Fasudil peak and other related substances. researchgate.net The use of mass spectrometry greatly enhances the specificity of the method. researchgate.net
Linearity and Range
Linearity demonstrates that the response of the analytical method is directly proportional to the concentration of the analyte over a specified range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to be precise, accurate, and linear. europa.eu
For impurity quantification, the range typically extends from the limit of quantitation (LOQ) to 120% of the specification limit for that impurity. scielo.br For instance, a method for Fasudil-related substances was found to be linear over a concentration range from the limit of quantitation up to 200% for the impurities. researchgate.net Another study reported a linear interval of 0.24 µg/mL to 1.42 µg/mL for related substances. google.com
| Validation Parameter | Description | Typical Range for Impurities | Source |
| Specificity | Ability to differentiate the analyte from other substances. | Achieved through chromatographic separation and selective detection. | researchgate.neteuropa.eu |
| Linearity | Proportional relationship between signal and concentration. | Established across a defined concentration range. | europa.eu |
| Range | Interval of reliable quantification. | From LOQ to 120% of the impurity specification. | scielo.breuropa.eu |
Accuracy and Precision (Repeatability, Intermediate Precision)
The validation of an analytical method for quantifying impurities like this compound hinges on establishing its accuracy and precision. These parameters demonstrate the reliability of the method in providing trustworthy results.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using recovery studies by spiking a sample matrix with a known quantity of the impurity standard. The analysis is performed, and the percentage of the added impurity that is "recovered" or measured is calculated. For regulatory purposes, recovery is expected to be within a specified range (e.g., 80-120%) over a range of concentrations.
While specific recovery data for this compound is not extensively published, a typical accuracy assessment would involve preparing samples at three concentration levels (e.g., 50%, 100%, and 150% of the specified limit for the impurity). Each concentration level would be prepared in triplicate.
Table 1: Representative Accuracy Data for this compound
| Concentration Level | Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |
| 1 | 0.6 | 0.59 | 98.3 |
| 2 | 1.2 | 1.22 | 101.7 |
| 3 | 1.8 | 1.77 | 98.3 |
Note: The data in this table is illustrative of typical accuracy results for HPLC analysis and is not based on published findings for this compound.
Precision
Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the Relative Standard Deviation (RSD).
Repeatability (Intra-assay Precision): This assesses the precision over a short interval of time with the same analyst and equipment. A Chinese patent for detecting Fasudil hydrochloride impurities specifies that for common impurities, the RSD of the peak area for five consecutive injections should not be more than 5%.
Intermediate Precision: This evaluates the method's precision within the same laboratory but considers variations such as different days, different analysts, or different equipment. This demonstrates the method's capability to produce consistent results despite minor, routine variations.
Table 2: Representative Precision Data for this compound
| Precision Type | Parameter | Number of Determinations | RSD (%) |
| Repeatability | Analyst 1, Day 1 | 6 | ≤ 2.0% |
| Intermediate Precision | Analyst 2, Day 2 | 6 | ≤ 3.0% |
Note: The data in this table is illustrative of typical precision results for HPLC analysis and is not based on published findings for this compound.
Detection Limit (DL) and Quantification Limit (QL)
The Detection Limit (DL) and Quantification Limit (QL) are crucial parameters for impurity analysis, as they define the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Detection Limit (DL): The DL is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio, typically requiring a ratio of 3:1.
Quantification Limit (QL): The QL is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A typical signal-to-noise ratio for the QL is 10:1. The QL is a critical parameter in methods designed to control impurities at very low levels.
A patent related to the analysis of Fasudil hydrochloride and its related substances indicates that the lowest detection limit for each related substance is 0.071 µg/mL.
Table 3: Detection and Quantification Limits for Fasudil Related Substances
| Parameter | Method | Value |
| Detection Limit (DL) | HPLC | 0.071 µg/mL |
| Quantification Limit (QL) | HPLC | 0.24 µg/mL |
Note: These values are reported for Fasudil related substances in general, as per the cited patent.
Robustness Assessment
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. It provides an indication of its reliability during normal usage. The assessment is performed by systematically altering experimental conditions.
For a High-Performance Liquid Chromatography (HPLC) method, common parameters that are intentionally varied include:
The pH of the mobile phase (e.g., ± 0.2 units).
The flow rate of the mobile phase (e.g., ± 0.1 mL/min).
The column temperature (e.g., ± 5 °C).
The organic composition of the mobile phase (e.g., ± 2%).
The method is considered robust if the results of the analysis (such as peak resolution and impurity quantification) remain within acceptable criteria despite these small changes. This is often evaluated using a Quality by Design (QbD) approach, which allows for a systematic understanding of how method parameters affect performance.
Table 4: Example of Parameters for Robustness Testing of an HPLC Method
| Parameter | Original Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| Column Temperature | 30 °C | 25 °C | 35 °C |
| Wavelength | 272 nm | 270 nm | 274 nm |
Note: This table illustrates typical parameters and variations for a robustness study.
Impurity Control Strategies and Pharmaceutical Quality Aspects
Strategies for Mitigating Fasudil (B1672074) Impurity 3 Formation
Control of process-related impurities like Fasudil Impurity 3 is best achieved by understanding their formation mechanisms and implementing strategies to minimize their presence from the outset. This aligns with the Quality by Design (QbD) principles mentioned in the ICH Q8 guidance. ebi.ac.ukresearchgate.netnih.gov
One of the most effective strategies to control a specific process-related impurity is to redesign the synthetic route to avoid its formation. Research into the synthesis of Fasudil has identified key process-related impurities and explored alternative manufacturing pathways. ebi.ac.uknih.govresearchgate.net
A conventional synthesis of Fasudil hydrochloride involves the condensation of homopiperazine (B121016) with 5-isoquinoline sulfonyl chloride. acs.org This process can be costly and generate waste. acs.org An alternative, more efficient synthetic process has been developed starting from ethylenediamine (B42938) and 5-isoquinoline sulfonyl chloride. acs.org This six-step process, involving sulfonamidation, protection, nucleophilic substitution, deprotection, cyclization, and salification, was developed to be robust and cost-effective, affording Fasudil hydrochloride in high yield (67.1%) and purity (99.94%). acs.org Such alternative pathways can be designed to circumvent the reaction conditions or intermediates that lead to the formation of specific by-products like this compound.
Where redesigning the entire synthetic pathway is not feasible, meticulous optimization of reaction conditions and implementation of stringent process controls are essential. Studies on Fasudil hydrochloride have focused on identifying the origins of process-related impurities and proposing effective methods for their elimination by redesigning synthetic conditions. ebi.ac.ukresearchgate.netnih.gov
Key parameters that can be optimized to control impurity formation include:
Reactant Stoichiometry: Adjusting the molar ratios of reactants, such as 5-isoquinoline sulfonyl chloride and homopiperazine, can minimize the formation of by-products.
Temperature and pH Control: Precise control of temperature and pH during reactions and work-up steps is critical. For instance, a refining method for Fasudil hydrochloride involves careful pH adjustment to separate the free alkali and then crystallize the desired hydrochloride salt, effectively removing impurities. patsnap.com In one described process, controlling the temperature at -2°C or 5°C during crystallization significantly impacted product purity. patsnap.com
Solvent Selection: The choice of solvents for reaction and crystallization can influence impurity profiles. Using a solvent system that maximizes the solubility of the desired product while minimizing the solubility of impurities is a classic purification strategy.
Purification Techniques: Advanced purification methods can be employed. A patented refining method for Fasudil hydrochloride describes a process that effectively reduces the total impurity content to below 0.1% and single impurities to below 0.05%, avoiding traditional column chromatography. patsnap.com
By systematically investigating these parameters, manufacturers can define a robust design space for the Fasudil synthesis process, ensuring consistent production of high-purity API with minimal levels of this compound.
Control of Starting Material Purity and Intermediate Quality
The control of impurities in the final active pharmaceutical ingredient (API) of Fasudil begins long before the final synthesis step. A robust impurity control strategy is fundamentally reliant on the quality of starting materials and the control of intermediates throughout the manufacturing process. registech.combibliotekanauki.pl Impurities in starting materials can be carried through the synthetic route and incorporated into the final drug substance. bibliotekanauki.pl
The synthesis of Fasudil typically involves starting materials such as isoquinoline (B145761), which is converted to isoquinoline-5-sulfonyl chloride, and either homopiperazine or ethylenediamine. acs.orgnih.govacs.org One synthetic route involves the reaction of isoquinoline-5-sulfonyl chloride with an amino-protected homopiperazine. google.com This use of a protecting group is a key strategy to prevent the generation of byproducts that would arise from the sulfonylation of both amino groups, thereby improving the yield and purity of the target product. google.com Another process starts with ethylenediamine and 5-isoquinoline sulfonyl chloride, avoiding the use of the more expensive homopiperazine. acs.orgacs.org
The quality of intermediates is also paramount. For instance, isoquinoline-5-sulfonyl chloride hydrochloride is known to be unstable and can easily hydrolyze back to isoquinoline-5-sulfonic acid, which can introduce impurities into subsequent steps. google.com Therefore, controlling reaction conditions, such as temperature and pH, and implementing appropriate purification steps for intermediates are crucial. acs.orgwho.int For example, after the sulfonamidation step, adjusting the pH of the reaction mixture allows for the removal of byproducts by extraction before the desired intermediate is precipitated. acs.org Systematic approaches, often guided by Quality by Design (QbD) principles, are employed to understand how process parameters affect impurity formation and to establish effective controls. nih.govresearchgate.netebi.ac.uk This ensures that the quality of intermediates meets the required specifications before proceeding to the next stage of manufacturing. who.int
Table 1: Key Materials in Fasudil Synthesis
| Material Type | Compound Name | Role in Synthesis |
|---|---|---|
| Starting Material | Isoquinoline | The foundational structure for the isoquinolinesulfonyl moiety. nih.gov |
| Starting Material | Ethylenediamine | A primary building block in an alternative, cost-effective synthesis route. acs.orgacs.org |
| Starting Material | Homopiperazine | A key reactant that forms the diazepine (B8756704) ring of Fasudil. nih.govgoogle.com |
| Intermediate | Isoquinoline-5-sulfonic acid | An early-stage intermediate formed from the sulfonation of isoquinoline. nih.govgoogle.com |
| Intermediate | Isoquinoline-5-sulfonyl chloride | A reactive intermediate that couples with the piperazine (B1678402) or diazepine component. acs.orgnih.gov |
Monitoring and Specification Setting for this compound
Continuous monitoring and the establishment of appropriate specifications are essential for controlling this compound. The primary goal is to ensure that the impurity is maintained at or below a level that has been demonstrated to be safe. Analytical methods, particularly chromatographic techniques, are central to this effort.
High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the quantitative analysis of Fasudil and its related substances, including this compound. nih.govresearchgate.netgoogle.com Developing a robust, stability-indicating HPLC method is critical for accurately profiling impurities. registech.com Such methods must be capable of separating all potential impurities from the main API peak and from each other to ensure accurate quantification. registech.comresearchgate.net The use of hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), is invaluable for the structural elucidation and identification of unknown impurities discovered during the manufacturing process or in stability studies. nih.govebi.ac.uk
Reporting and Identification Thresholds
The reporting and identification of impurities like this compound are governed by internationally recognized guidelines, primarily the ICH Q3A guideline for impurities in new drug substances. jpionline.orgjpionline.org This guideline establishes thresholds based on the maximum daily dose of the drug. ich.org
Reporting Threshold : This is the limit above which an impurity must be reported in a regulatory submission. ich.org The purpose is to provide a comprehensive impurity profile of the drug substance.
Identification Threshold : This is the limit above which an impurity's structure must be determined. ich.org Any impurity present at a level exceeding this threshold must be identified and characterized. ich.orgeuropa.eu
These thresholds ensure that any impurity present at a potentially significant level is documented and understood. jpionline.org For unidentified impurities, an appropriate descriptive label (e.g., "unidentified with relative retention of 0.9") is used until its structure is confirmed. ich.orgfda.gov
Table 2: ICH Q3A Thresholds for Reporting and Identification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold |
|---|---|---|
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% |
Source: Adapted from ICH Q3A(R2) Guideline. ich.org
Acceptance Criteria Establishment
The establishment of these criteria is a multifaceted process based on a variety of data:
Clinical and Non-clinical Studies : The level of any impurity present in batches of the drug substance used in safety and clinical studies is considered qualified. ich.org
Manufacturing Process Capability : Acceptance criteria should reflect the level of impurities produced by a well-controlled and validated manufacturing process. fda.gov Significant batch-to-batch variation can indicate a lack of process control. fda.gov
Stability Studies : The degradation profile of the drug substance under various storage conditions is used to identify potential degradation products and set appropriate limits. uspnf.com
Pharmacopeial Standards : If a monograph exists in a pharmacopeia like the USP, the acceptance criterion should not be set higher than the compendial limit. uspnf.com
Ultimately, a rationale for the proposed impurity acceptance criteria must be provided, which includes safety considerations. ich.orgfda.gov If an impurity level exceeds the established qualification threshold and sufficient safety data is not available, further studies may be required to qualify the proposed limit. ich.orgfda.gov
Table 3: Factors for Establishing Acceptance Criteria for this compound
| Factor | Description |
|---|---|
| Qualification Level | The biological safety of the impurity is established through data from non-clinical and clinical studies. ich.org |
| Manufacturing Capability | The limit must be achievable by the validated commercial manufacturing process, accounting for normal variability. fda.govtu-braunschweig.de |
| Stability Data | The limit must account for any increase in the impurity level during the re-test period of the drug substance. uspnf.com |
| Analytical Capability | The analytical procedure must be validated and sufficiently sensitive to quantify the impurity at the proposed acceptance criterion. uspnf.com |
| Regulatory Guidelines | Adherence to ICH guidelines (Q3A, Q6A) and pharmacopeial standards is required. ich.orgfda.gov |
Advanced Research Perspectives in Fasudil Impurity Profiling
Kinetic Modeling of Impurity Formation and Degradation
Kinetic modeling is a powerful tool for understanding the rate at which impurities like Fasudil (B1672074) Impurity 3 are formed or degraded. mdpi.com This quantitative approach is essential for developing robust control strategies during the synthesis, formulation, and storage of Fasudil. By elucidating the mechanisms of impurity formation, pharmaceutical scientists can predict and minimize the presence of unwanted substances. mdpi.com
Kinetic studies typically involve monitoring impurity levels over time under various stress conditions, such as changes in temperature, pH, and exposure to light or oxidizing agents. The data generated from these experiments allow for the determination of a rate law, which mathematically describes the speed of the reaction. For instance, a detailed kinetic model was developed to understand the formation of two major impurities in an API intermediate synthesis, which guided the process parameter range finding. aiche.org
Table 1: Representative Data for Kinetic Modeling of Fasudil Impurity 3 Formation
| Condition | Parameter | Value | Rate of Formation (relative units) |
| Temperature | 40°C | 1.2 | |
| 60°C | 3.5 | ||
| pH | 3 | 0.8 | |
| 7 | 1.5 | ||
| Light Exposure | Absent | 1.0 | |
| Present | 2.1 |
Such data can be used to construct Arrhenius plots to determine the activation energy of impurity formation, which is crucial for predicting shelf life and defining optimal storage conditions. Mathematical modeling of chemical reaction kinetics has been proven to aid in the development of new reactions and processes. researchgate.net
Computational Chemistry and In Silico Prediction of Impurities
Computational chemistry and in silico (computer-based) methods are revolutionizing impurity profiling by predicting potential impurities and their formation pathways, thus reducing extensive laboratory work. immunocure.us
Molecular Dynamics Simulations for Stability Prediction
Molecular dynamics (MD) simulations offer atomic-level insights into the stability of drug molecules like Fasudil. mdpi.com By simulating the movement of atoms over time, MD can identify unstable molecular conformations that may lead to degradation and the formation of impurities such as this compound. nih.gov These simulations can explore how different factors, like solvent and temperature, affect the stability of drug-polymer formulations. mdpi.com For example, MD simulations can be used to study the stability of drug-nanocarrier systems, which is crucial for designing effective drug delivery technologies. tandfonline.com
Reaction Pathway Modeling for By-product Formation
Table 2: Hypothetical Reaction Pathway Analysis for this compound
| Proposed Pathway | Key Transformation | Predicted Energetic Feasibility | Likelihood of Formation |
| A | Side-chain oxidation | High energy barrier | Low |
| B | Ring hydroxylation | Moderate energy barrier | Moderate |
| C | Sulfonyl group hydrolysis | Low energy barrier | High |
Emerging Analytical Technologies for Trace Impurity Analysis
The accurate detection and quantification of trace-level impurities are critical for ensuring drug quality. While High-Performance Liquid Chromatography (HPLC) is a foundational technique, emerging technologies offer enhanced sensitivity and resolution. veeprho.com
Advanced techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS) provide superior separation and mass accuracy, enabling the confident identification of trace impurities. biomedres.usapacsci.com Mass spectrometry, in general, offers greater sensitivity and selectivity than traditional chromatographic techniques. sterlingpharmasolutions.com Other powerful methods include Supercritical Fluid Chromatography (SFC) and various hyphenated techniques that are crucial for analyzing complex drug matrices. apacsci.com These modern analytical advancements are essential for meeting stringent regulatory requirements. scirp.org
Future Directions in Impurity Control Science and Regulatory Harmonization
The future of impurity control is moving towards a proactive, holistic approach that integrates advanced predictive tools with a harmonized global regulatory framework. The goal is to anticipate and prevent impurity formation from the earliest stages of drug development.
International harmonization of standards for impurity control is crucial in the globalized pharmaceutical market, as it enhances the safety and efficacy of products. researchgate.net Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for impurities in new drug substances (ICH Q3A) and new drug products (ICH Q3B). jpionline.orgfda.gov These guidelines establish thresholds for reporting, identification, and qualification of impurities. jpionline.orgjpionline.org The upcoming ICH Q3E guideline will provide a harmonized framework for extractables and leachables. biotech-spain.com A patient-centric approach to safety and manufacturability concerns is also being leveraged to set impurity specifications. europa.eu The continuous evolution of these regulations, coupled with technological advancements, will further ensure the quality and safety of pharmaceuticals worldwide. ich.org
Q & A
Q. What analytical techniques are recommended for identifying and quantifying Fasudil Impurity 3 in pharmaceutical formulations?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or photodiode array (PDA) detection is commonly employed for impurity profiling. For precise quantification, method validation parameters—including specificity, linearity (range: 0.1–1.0 μg/mL), accuracy (recovery rates ≥95%), and precision (RSD ≤2%)—must be established per ICH Q2(R2) guidelines. LC-MS/MS is recommended for confirmatory structural analysis .
Q. How should forced degradation studies be designed to assess the stability of this compound under stress conditions?
Methodological Answer: Stress testing should include acidic/alkaline hydrolysis (e.g., 0.1N HCl/NaOH at 60°C for 24 hours), oxidative degradation (3% H₂O₂), thermal exposure (70°C), and photolytic conditions. Degradation products must be monitored using stability-indicating methods (e.g., gradient HPLC). Data should resolve whether Impurity 3 is a process-related impurity or degradation byproduct .
Q. What regulatory thresholds apply to this compound in drug substance specifications?
Methodological Answer: Per ICH Q3A, identification thresholds for impurities in new drug substances are 0.10% (daily dose ≤2g). Quantification limits must align with validated method sensitivity. For genotoxic potential, EMA guidelines require adherence to the threshold of toxicological concern (TTC: ≤1.5 μg/day) if the impurity is introduced pre-final synthesis step .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles between batch syntheses of Fasudil?
Methodological Answer: Systematic root-cause analysis involves:
Q. What advanced hyphenated techniques are suitable for elucidating the structural identity of this compound?
Methodological Answer: LC-HRMS (high-resolution mass spectrometry) provides exact mass data for empirical formula determination. For stereochemical analysis, nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography is recommended. Comparative spectral libraries (e.g., USP reference standards) aid in confirming fragment patterns .
Q. How do USP and ICH guidelines differ in requirements for impurity identification, and how can compliance be ensured?
Q. What experimental strategies mitigate co-elution challenges when quantifying this compound alongside related substances?
Methodological Answer:
- Optimize chromatographic conditions (e.g., column chemistry: C18 vs. phenyl-hexyl; mobile phase pH adjustment).
- Employ peak purity algorithms (e.g., spectral deconvolution in PDA detection).
- Validate method robustness using Design of Experiments (DoE) to assess factors like flow rate and temperature .
Methodological Considerations for Data Analysis
Q. How should researchers statistically validate impurity quantification methods for this compound?
Methodological Answer:
Q. What protocols ensure traceability in impurity profiling when scaling up Fasudil synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
